

# Lysinoalanine: A Definitive Marker of Severe Heat Treatment in Milk

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## Compound of Interest

Compound Name: *Lysinoalanine*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## Abstract

**Lysinoalanine** (LAL) is a cross-linked, unnatural amino acid formed in protein-rich foods, particularly dairy products, during severe heat treatment and/or alkaline conditions. Its presence and concentration in milk and milk-based products serve as a reliable indicator of the intensity of thermal processing. This technical guide provides a comprehensive overview of the formation, detection, and quantification of **lysinoalanine** in milk. It details the underlying chemical pathways, summarizes quantitative data on LAL levels in various milk products, and presents detailed experimental protocols for its analysis, catering to the needs of researchers, scientists, and professionals in drug development who may use milk-derived proteins.

## Introduction

The processing of milk through heat treatment is essential for ensuring its microbiological safety and extending its shelf life. However, intense thermal processing, such as that used in ultra-high temperature (UHT) treatment and sterilization, can induce a variety of chemical changes in milk proteins. One of the significant modifications is the formation of **lysinoalanine** (Nε-(DL-2-amino-2-carboxyethyl)-L-lysine).

The formation of LAL is of interest for several reasons:

- **Nutritional Quality:** It leads to the loss of essential amino acids, primarily lysine, thereby reducing the nutritional value of the milk protein.[1]
- **Indicator of Processing Severity:** The concentration of LAL correlates directly with the intensity of the heat treatment, making it a valuable marker to distinguish between different processing methods like pasteurization, UHT treatment, and in-container sterilization.[1][2]
- **Potential Biological Effects:** While the health risks for humans are considered small, high levels of LAL have been associated with renal changes in rats.

This guide will delve into the technical aspects of LAL as a marker for severe heat treatment in milk, providing the necessary data and methodologies for its accurate assessment.

## The Chemistry of Lysinoalanine Formation

The formation of **lysinoalanine** in milk proteins is a two-step chemical process that is significantly influenced by temperature, pH, and duration of heat exposure.[3][4]

### Step 1: Formation of Dehydroalanine (DHA)

The initial step involves the  $\beta$ -elimination of a labile group from an amino acid residue within the protein chain to form the highly reactive intermediate, dehydroalanine. The primary precursors for DHA in milk proteins are:

- **Phosphoseryl residues:** Particularly abundant in caseins.
- **Cystinyl/Cysteinyl residues:** Found in whey proteins.
- **Glycosylated seryl residues.**

This elimination reaction is catalyzed by heat and is more pronounced at higher pH values.[3]

### Step 2: Nucleophilic Addition of Lysine

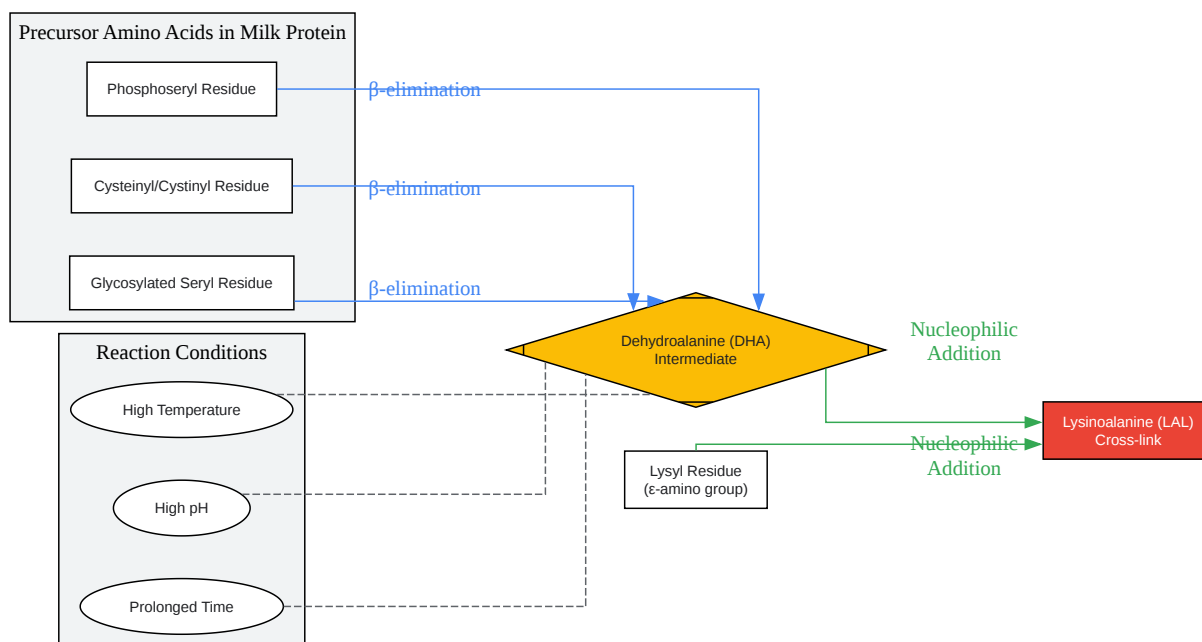
The dehydroalanine intermediate then undergoes a nucleophilic addition reaction with the  $\epsilon$ -amino group of a lysine residue within the same or a different protein molecule. This reaction forms a stable, covalent cross-link, resulting in the formation of **lysinoalanine**.[4]

Factors that promote the formation of LAL include:

- High temperatures[3]
- Prolonged heating times[3]
- Alkaline pH[3]

Conversely, the presence of reducing sugars can inhibit LAL formation to some extent, as the Maillard reaction competes for the same lysine residues.[5]

## Signaling Pathway Diagram



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**Lysinoalanine** Formation Pathway in Milk Proteins.

**Quantitative Data: Lysinoalanine in Milk Products**

The concentration of **lysinoalanine** is a clear indicator of the severity of heat treatment applied to milk. The following tables summarize the quantitative data from various studies, providing a comparative look at LAL levels in different milk and milk-based products.

Table 1: **Lysinoalanine** (LAL) Content in Liquid Milk Products

Milk Product Type	Heat Treatment	LAL Concentration (mg/kg crude protein)	Reference(s)
Raw Milk	None	4 - 24	<a href="#">[1]</a> <a href="#">[2]</a>
Pasteurized Milk	~72°C for 15s	17 - 69	<a href="#">[2]</a>
UHT Milk (Indirect)	>145°C for >10s	up to 50	<a href="#">[3]</a> <a href="#">[5]</a>
UHT Milk	135-150°C for 2-40s	49 - 186	<a href="#">[1]</a> <a href="#">[2]</a>
Sterilized Milk (Autoclaved)	110-129°C for 10-25 min	110 - 710	<a href="#">[3]</a> <a href="#">[5]</a>

Table 2: **Lysinoalanine** (LAL) Content in Milk Powders and Infant Formulas

Product Type	LAL Concentration (mg/kg crude protein)	Reference(s)
Low-Heat Skim Milk Powder	49.4	[1]
Medium-Heat Skim Milk Powder	179.9	[1]
High-Heat Skim Milk Powder	294.6	[1]
Powdered Infant Formula	Below detection limit to low levels	[6]
Liquid Adapted Infant Formula	up to 86	[6]
Liquid Follow-on Infant Formula	up to 390	[6]
Liquid Growing-up Milks	up to 514	[6]
Sodium Caseinate	856.1	[1]
Milk Powders with Hydrolyzed Proteins	up to 2296	[7]

Table 3: Factors Influencing **Lysinoalanine** (LAL) Formation in Sterilized Milk

Temperature (°C)	Time (min)	pH	LAL Concentration (mg/kg protein)	Reference
110-129	10-25	6.50	Lower end of range	[3][5]
110-129	10-25	6.90	Higher end of range	[3][5]
<100 (pre-heat)	up to 20	N/A	<10 (negligible)	[3][5]

## Experimental Protocols for Lysinoalanine Analysis

The accurate quantification of **lysinoalanine** in milk products requires robust analytical methods. The most common techniques are High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and Gas Chromatography-Mass Spectrometry (GC-MS).

## HPLC Method with Dansyl Chloride Derivatization

This method is widely used due to its sensitivity and reliability. It involves acid hydrolysis of the protein, derivatization of the resulting amino acids with dansyl chloride, and separation and quantification by reverse-phase HPLC with fluorescence detection.

### 4.1.1. Sample Preparation and Hydrolysis

- Sample Preparation: For liquid milk, use a known volume. For milk powders or infant formula, accurately weigh the sample and reconstitute with ultrapure water.<sup>[8]</sup> A typical sample size would contain approximately 10-20 mg of protein.
- Acid Hydrolysis:
  - Place the sample in a hydrolysis tube.
  - Add 6 M HCl to the sample.
  - Flush the tube with nitrogen to create an oxygen-free environment.
  - Seal the tube and heat at 110°C for 24 hours.<sup>[1]</sup>
  - After hydrolysis, cool the sample to room temperature.
  - Filter the hydrolysate through a 0.45 µm filter.<sup>[1]</sup>

### 4.1.2. Derivatization with Dansyl Chloride

- Take a 20 µL aliquot of the filtered hydrolysate.
- Add 1 mL of 0.75 M sodium borate buffer (pH 9.5).
- Add 1 mL of dansyl chloride solution (2 mg/mL in isopropanol).<sup>[1]</sup>
- Vortex the mixture for 20 seconds.

- Incubate at 40°C for 1 hour in the dark.<sup>[1]</sup>
- Terminate the reaction by adding a quenching agent, such as 200 µL of cystine solution, to react with the excess dansyl chloride.<sup>[1]</sup>

#### 4.1.3. HPLC-FLD Analysis

- HPLC System: A reverse-phase HPLC system with a fluorescence detector.
- Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile). A typical gradient might start with a higher proportion of aqueous buffer and gradually increase the organic solvent concentration to elute the dansylated amino acids.
- Flow Rate: Typically 1.0 - 1.5 mL/min.
- Injection Volume: 20 µL.
- Fluorescence Detection: Excitation wavelength around 330-340 nm and an emission wavelength around 530-550 nm.<sup>[9]</sup><sup>[10]</sup>
- Quantification: Create a calibration curve using a certified **lysinoalanine** standard derivatized in the same manner as the samples.

## GC-MS Method with Silylation

This method offers high specificity and is an excellent confirmatory technique. It involves acid hydrolysis followed by derivatization to create volatile silyl derivatives of the amino acids, which are then analyzed by GC-MS.

#### 4.2.1. Sample Preparation and Hydrolysis

The sample preparation and acid hydrolysis steps are the same as described for the HPLC method (Section 4.1.1).

#### 4.2.2. Derivatization with a Silylating Agent

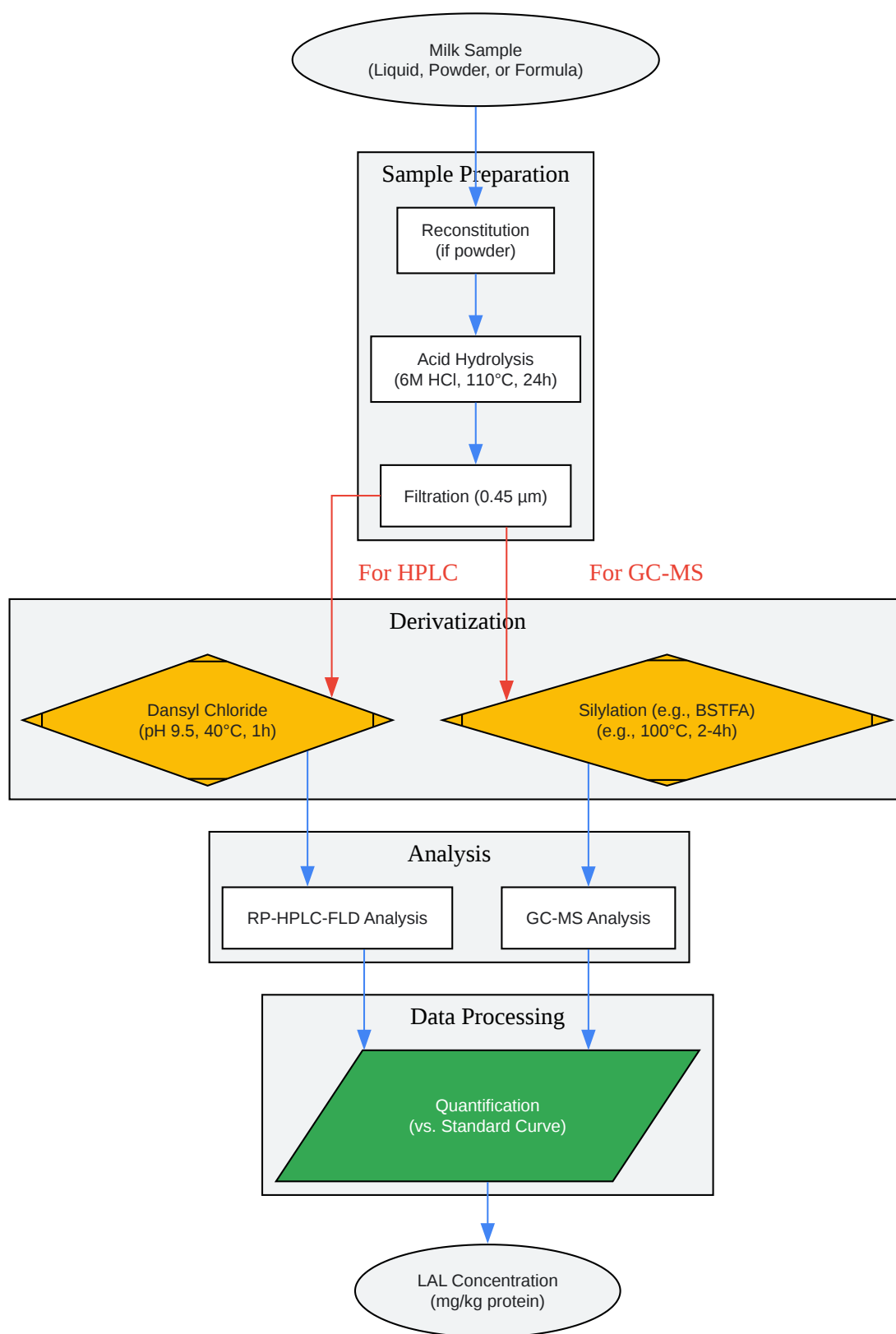
- Evaporate the acid hydrolysate to dryness under a stream of nitrogen.
- Add a silylating agent. A common choice is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[\[11\]](#)[\[12\]](#)
- Add a suitable solvent, such as acetonitrile or pyridine.
- Heat the mixture at a specific temperature and time to ensure complete derivatization (e.g., 100°C for 2-4 hours).[\[13\]](#)

#### 4.2.3. GC-MS Analysis

- GC System: A gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: A programmed temperature gradient is crucial for separating the derivatized amino acids. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C) at a controlled rate (e.g., 10-15°C/min).[\[14\]](#)
- Injector: Splitless injection mode is often used for trace analysis.
- Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
- Quantification: Use an internal standard (e.g., diaminopimelic acid) and a calibration curve prepared with a derivatized LAL standard.[\[15\]](#)

## Experimental Workflow Diagram





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General Experimental Workflow for LAL Analysis.

## Conclusion

**Lysinoalanine** is an unequivocal marker of severe heat treatment in milk and milk-derived products. Its formation is a direct consequence of the chemical reactions induced by high temperatures, particularly in the case of UHT and in-container sterilization processes. The concentration of LAL provides valuable insights into the processing history of a dairy product, which is crucial for quality control and for understanding the potential nutritional alterations of milk proteins. The analytical methodologies detailed in this guide, particularly HPLC with fluorescence detection and GC-MS, offer sensitive and specific means for the quantification of **lysinoalanine**. For researchers and professionals in fields that utilize milk proteins, a thorough understanding and the ability to measure LAL are essential for ensuring product quality, consistency, and nutritional integrity.

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